molecular formula C8H15Cl B13148202 4-(Chloromethyl)-5-methylhex-1-ene

4-(Chloromethyl)-5-methylhex-1-ene

Cat. No.: B13148202
M. Wt: 146.66 g/mol
InChI Key: CETOESQUMUSNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-methylhex-1-ene is an organic compound with the molecular formula C8H15Cl It is a chlorinated derivative of hexene, featuring a chloromethyl group attached to the fourth carbon and a methyl group attached to the fifth carbon of the hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methylhex-1-ene can be achieved through several methods. One common approach involves the chloromethylation of 5-methylhex-1-ene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the alkene to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methylhex-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-5-methylhex-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. The chloromethyl group is a versatile functional group that can be transformed into various other functional groups.

    Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: The compound may be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methylhex-1-ene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to replace the chlorine atom. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.

Comparison with Similar Compounds

4-(Chloromethyl)-5-methylhex-1-ene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its linear alkene structure, which provides distinct reactivity patterns compared to aromatic or cyclic analogs.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

4-(chloromethyl)-5-methylhex-1-ene

InChI

InChI=1S/C8H15Cl/c1-4-5-8(6-9)7(2)3/h4,7-8H,1,5-6H2,2-3H3

InChI Key

CETOESQUMUSNMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.